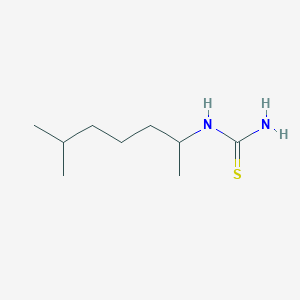

(6-Methylheptan-2-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6-Methylheptan-2-yl)thiourea” is a chemical compound with the molecular formula C9H20N2S . It is also known as methiocarb, a carbamate pesticide that is widely used in agricultural practices to control pests such as mites, aphids, and thrips.

Synthesis Analysis

Thiourea compounds can be synthesized through various methods. One common method involves a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the preparation of thiourea using a nucleophilic substitution reaction. Urea and Lawesson’s reagent are used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

The molecular structure of “(6-Methylheptan-2-yl)thiourea” can be analyzed using X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

Thiourea compounds, including “(6-Methylheptan-2-yl)thiourea”, can participate in various chemical reactions. For example, they can be used in the Strecker synthesis, a method for the formation of alpha-aminonitriles, which are key intermediates in many chemical syntheses .科学的研究の応用

Structural Analysis and Synthesis

Another significant application is observed in the synthesis of thiourea derivatives. For example, by condensing thiourea with 6-methyluracyl derivatives, products containing 6-methyl- or 3,6-dimethyluracyl fragment and one or two 6-methyl-4-oxo-2-thio-1,2,3,4-tetrahydropyrimidin-5-yl fragments were synthesized. These compounds exhibited the potential for further chemical modifications through alkylation with alkyl bromides (Krylova et al., 2010).

Antibacterial and Antiviral Activities

Research into the bioactive potential of thiourea derivatives has led to discoveries in antibacterial and antiviral properties. For instance, a study reported the synthesis of 1-benzoyl-3-methyl thiourea derivatives and their in vitro cytotoxicity against HeLa cell lines. The study found that these compounds exhibited potent cytotoxicity, potentially improving anticancer activities (Ruswanto et al., 2015).

In another study, thiourea-containing compounds demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria, with a specific compound exhibiting bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the known antibacterial agent vancomycin. The study also highlighted the non-toxic nature of these compounds to the larvae of Galleria mellonella, indicating potential for the development of a new class of antibiotics (Dolan et al., 2016).

Catalysis and Chemical Transformations

Furthermore, thiourea compounds have shown significant potential in catalyzing chemical reactions. For example, thiourea participation in [3+2] cycloaddition with donor-acceptor cyclopropanes offers an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This process involves sequential [3+2] cycloaddition/deamination/decarboxylation, indicating the versatility of thioureas in facilitating complex chemical transformations (Xie et al., 2019).

Enzyme Inhibition and Drug Design

Moreover, thiourea derivatives have been explored for their potential in enzyme inhibition and drug design. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas were described as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), demonstrating their significance in suppressing expression of inflammatory markers and indicating their potential in designing anti-inflammatory drugs (Lin et al., 2009).

特性

IUPAC Name |

6-methylheptan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEXUZQBMAFOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylheptan-2-yl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2544947.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)

![6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)